Methyl 2-amino-3-formylbenzoate

Catalog No.
S1951233
CAS No.
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-3-formylbenzoate

Product Name

Methyl 2-amino-3-formylbenzoate

IUPAC Name

methyl 2-amino-3-formylbenzoate

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,10H2,1H3

InChI Key

HVOMOIOWMLZJCZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1N)C=O

Canonical SMILES

COC(=O)C1=CC=CC(=C1N)C=O

Methyl 2-amino-3-formylbenzoate is an organic compound with the molecular formula C9H9NO3C_9H_9NO_3. It features a benzoate structure with an amino group and a formyl group attached to the benzene ring. The compound is characterized by its aromatic nature and the presence of functional groups that can participate in various

  • Oxidation: The formyl group can be oxidized to form a carboxylic acid, enhancing its reactivity in further synthetic applications.
  • Reduction: The compound can also be reduced to yield methyl 2-amino-3-hydroxybenzoate, which has different properties and potential applications.
  • Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds, leading to the formation of more complex structures .

Methyl 2-amino-3-formylbenzoate can be synthesized through various methods:

  • From Methyl Isatin-7-Carboxylate: This method involves multiple steps, including condensation reactions with suitable carbonyl compounds such as indanone. This synthetic route allows for the introduction of the amino and formyl groups .
  • Direct Formylation: Another approach may involve the direct formylation of methyl 2-amino benzoate using formic acid or other formylating agents under controlled conditions.

Methyl 2-amino-3-formylbenzoate serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It can be used to synthesize various pharmaceutical compounds, particularly those targeting inflammatory pathways.
  • Dyes and Pigments: The compound may also find use in the dye industry due to its chromophoric properties.
  • Research Reagent: In chemical research, it serves as a reagent for studying reaction mechanisms involving amino and formyl groups.

Several compounds share structural similarities with methyl 2-amino-3-formylbenzoate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 4-amino-3-formylbenzoate841296-15-90.96
Methyl 2-amino-5-methylbenzoate18595-16-91.00
Ethyl 4-amino-3-methylbenzoate40800-65-50.94
Methyl 5-amino-2-methylbenzoate18595-12-50.94
Methyl 3-formyl-1H-indole-5-carboxylate197506-83-50.82

Uniqueness: Methyl 2-amino-3-formylbenzoate is unique due to its specific arrangement of functional groups that allow it to participate in distinctive

XLogP3

1.3

Dates

Last modified: 07-22-2023

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